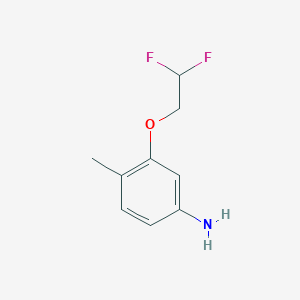

3-(2,2-Difluoroethoxy)-4-methylaniline

Description

Properties

IUPAC Name |

3-(2,2-difluoroethoxy)-4-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2NO/c1-6-2-3-7(12)4-8(6)13-5-9(10)11/h2-4,9H,5,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYTQHCQAWMMFDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)OCC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 3-(2,2-Difluoroethoxy)-4-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2,2-Difluoroethoxy)-4-methylaniline is a fluorinated aromatic amine of increasing interest in medicinal chemistry and materials science. The introduction of the difluoroethoxy group can significantly modulate the physicochemical properties of the parent 4-methylaniline core, influencing parameters such as lipophilicity, metabolic stability, and receptor binding affinity. This guide provides a detailed examination of the known and predicted physical properties of this compound, offering a valuable resource for researchers engaged in its synthesis, handling, and application. Due to the limited availability of direct experimental data for this specific molecule, this guide incorporates a comparative analysis with structurally related compounds to provide a robust predictive assessment of its physical characteristics.

Chemical Identity and Molecular Structure

A foundational understanding of a molecule's properties begins with its fundamental identity and structure.

Table 1: Chemical Identifiers for this compound [1]

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 1183987-08-7 |

| Molecular Formula | C₉H₁₁F₂NO |

| Molecular Weight | 187.19 g/mol |

| Canonical SMILES | CC1=C(C=C(C=C1)N)OCC(F)F |

| InChI Key | WYTQHCQAWMMFDL-UHFFFAOYSA-N |

The molecular architecture, featuring a substituted aniline ring, is pivotal in dictating its intermolecular interactions and, consequently, its bulk physical properties.

Figure 1: 2D Chemical Structure of this compound.

Predicted Physicochemical Properties

Table 2: Computed Physicochemical Properties of this compound [1]

| Property | Value | Significance in Drug Discovery |

| XLogP3-AA | 2.4 | A measure of lipophilicity, influencing absorption and membrane permeability. |

| Topological Polar Surface Area (TPSA) | 35.2 Ų | Predicts drug transport properties such as blood-brain barrier penetration. |

| Hydrogen Bond Donor Count | 1 | Influences solubility and binding interactions with biological targets. |

| Hydrogen Bond Acceptor Count | 4 | Affects solubility and the formation of hydrogen bonds with receptors. |

| Rotatable Bond Count | 3 | Relates to conformational flexibility and binding entropy. |

Comparative Analysis of Physical Properties

To infer the physical state and key thermal properties of this compound, a comparative analysis with structurally analogous anilines is presented below. The introduction of the difluoroethoxy group is expected to increase the molecular weight and potentially influence the melting and boiling points compared to the parent 4-methylaniline.

Table 3: Physical Properties of Structurally Related Anilines

| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 4-Methylaniline | 107.15 | 41-46[2] | 200[2] |

| 3-Chloro-4-methylaniline | 141.60 | 22[3] | 244[3] |

| 3-Bromo-4-methylaniline | 186.05 | 27-30 | 254-257 |

| 3,4-Difluoroaniline | 129.11 | 22[4] | 77 @ 7 mmHg[4] |

| 4-Fluoro-N-methylaniline | 125.14 | - | 79 @ 11 mmHg |

Based on this comparative data, this compound, with a molecular weight of 187.19 g/mol , is predicted to be a solid at room temperature with a melting point likely in the range of 30-60 °C and a boiling point significantly above 200 °C at atmospheric pressure.

Solubility Profile

The solubility of a compound is a critical parameter for its formulation and biological activity.

-

Aqueous Solubility : Anilines generally exhibit limited solubility in water.[5][6] The presence of the fluorinated ethoxy group in this compound is expected to decrease its aqueous solubility compared to 4-methylaniline due to the increased hydrophobicity.

-

Organic Solvents : It is anticipated that this compound will be soluble in common organic solvents such as ethanol, methanol, acetone, and dimethyl sulfoxide (DMSO), which is typical for substituted anilines.[2][5]

Experimental Determination of Physical Properties: Methodologies

For definitive characterization, the following experimental protocols are recommended.

Melting Point Determination (Capillary Method)

This method provides a sharp melting range for a pure crystalline solid.

Figure 2: Workflow for Melting Point Determination.

Boiling Point Determination (Micro Boiling Point Method)

This technique is suitable for small sample volumes.

-

Sample Preparation : Place a small amount of the liquid (a few drops) into a small test tube.

-

Capillary Insertion : Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.

-

Heating : Heat the test tube in a controlled manner, for instance, in a Thiele tube or an aluminum block.[7][8]

-

Observation : As the liquid heats, a stream of bubbles will emerge from the capillary tube.

-

Cooling and Measurement : Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[9]

Density Determination (Pycnometer Method)

This method is highly accurate for determining the density of a solid.

-

Weigh Empty Pycnometer : Accurately weigh a clean, dry pycnometer (m₁).

-

Weigh Pycnometer with Sample : Add the solid sample to the pycnometer and weigh it again (m₂).

-

Fill with Liquid : Fill the pycnometer containing the sample with a liquid of known density (ρ_liquid) in which the solid is insoluble. Ensure no air bubbles are trapped. Weigh the filled pycnometer (m₃).

-

Weigh Pycnometer with Liquid Only : Empty, clean, and dry the pycnometer. Fill it with the same liquid and weigh it (m₄).

-

Calculation : The density of the solid (ρ_solid) is calculated using the following formula: ρ_solid = [(m₂ - m₁) / ((m₄ - m₁) - (m₃ - m₂))] * ρ_liquid

Safety and Handling

As a substituted aniline, this compound should be handled with care, assuming it may exhibit toxic properties similar to related compounds.

-

General Precautions : Handle in a well-ventilated area, preferably in a chemical fume hood.[10] Avoid inhalation of dust or vapors and contact with skin and eyes.[10]

-

Personal Protective Equipment (PPE) : Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Toxicology : Anilines and their derivatives can be toxic if inhaled, ingested, or absorbed through the skin.[2] They may cause irritation to the skin, eyes, and respiratory tract.[11] Some anilines are suspected carcinogens.[2]

-

Fire Safety : While not highly flammable, organic compounds can burn. Keep away from open flames and high temperatures.[12]

-

Storage : Store in a cool, dry, and well-ventilated place away from oxidizing agents.[2]

Conclusion

This technical guide provides a comprehensive overview of the physical properties of this compound. While direct experimental data is limited, a robust predictive profile has been constructed through computational modeling and comparative analysis with structurally similar molecules. The provided experimental protocols offer a clear path for the definitive determination of its key physical constants. Adherence to the outlined safety and handling procedures is paramount to ensure the well-being of researchers working with this compound. As this compound continues to find applications in various scientific fields, the information compiled herein will serve as a critical resource for its effective and safe utilization.

References

-

PubChem. 3-Fluoro-4-methylaniline. Available from: [Link]

-

ChemBK. 4-Methylaniline. Available from: [Link]

-

YouTube. How to Calculate Density of a Solid Object | Real Example. Available from: [Link]

-

Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. Available from: [Link]

-

Mettler-Toledo. Measuring Density with a Laboratory Balance. Available from: [Link]

-

Experimental No. (2) Boiling Point Boiling point Purpose of experimental. Available from: [Link]

-

SAFETY DATA SHEET 4-Chloro-3-fluoroaniline. Available from: [Link]

-

BYJU'S. Determination Of Boiling Point Of An Organic Compound. Available from: [Link]

-

Chemistry LibreTexts. 2: The Density of Liquids and Solids (Experiment). Available from: [Link]

-

Royal Society of Chemistry. Supporting Information - N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes. Available from: [Link]

-

ResearchGate. Molecular structure of p-methylaniline and its van der Waals complexes with CF3H, CH4 and CF4 studied by laser induced fluorescence spectroscopy and ab initio calculations | Request PDF. Available from: [Link]

-

SD Fine-Chem Limited. 4-fluoroaniline - GHS Safety Data Sheet. Available from: [Link]

-

YouTube. How To Calculate Density - With Examples. Available from: [Link]

-

JoVE. Video: Boiling Points - Procedure. Available from: [Link]

-

GeeksforGeeks. Determination of Boiling Point of Organic Compounds. Available from: [Link]

-

Measuring Density. Available from: [Link]

-

Royal Society of Chemistry. Supporting Information - N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes. Available from: [Link]

-

PubChem. p-Toluidine. Available from: [Link]

-

ChemBK. 3-Methylaniline. Available from: [Link]

-

Royal Society of Chemistry. Supporting Information - Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst. Available from: [Link]

-

PubChem. N-Methylaniline. Available from: [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. chembk.com [chembk.com]

- 3. 3-Chloro-4-methylaniline | 95-74-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. chemimpex.com [chemimpex.com]

- 5. CAS 106-49-0: 4-Methylaniline | CymitQuimica [cymitquimica.com]

- 6. p-Toluidine | C6H4CH3NH2 | CID 7813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. byjus.com [byjus.com]

- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 9. Video: Boiling Points - Procedure [jove.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. 3-Fluoro-4-methylaniline | C7H8FN | CID 9957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Mass Spectrometry of 3-(2,2-Difluoroethoxy)-4-methylaniline

Abstract

This technical guide provides a comprehensive examination of the mass spectrometric behavior of 3-(2,2-Difluoroethoxy)-4-methylaniline, a compound of interest in pharmaceutical and materials science research. As direct experimental mass spectra for this specific molecule are not widely published, this document leverages foundational principles of mass spectrometry and established fragmentation patterns of analogous structures—aromatic amines and fluoroethoxy compounds—to predict its mass spectrum. This guide is intended for researchers, scientists, and drug development professionals, offering a robust framework for the structural elucidation of this and similar molecules. We will delve into sample preparation, ionization techniques, and a detailed theoretical fragmentation analysis. The causality behind experimental choices is explained to ensure technical accuracy and field-proven insights.

Introduction

This compound is an aromatic amine containing a difluoroethoxy substituent. Its chemical structure suggests potential applications as a building block in the synthesis of agrochemicals, pharmaceuticals, and advanced polymers. The precise characterization of such novel compounds is paramount, and mass spectrometry stands as a cornerstone analytical technique for determining molecular weight and elucidating chemical structures. This guide will provide a predictive analysis of the mass spectrometric fragmentation of this compound, offering a detailed roadmap for its identification and characterization.

Chemical Properties of this compound:

| Property | Value | Source |

| Molecular Formula | C9H11F2NO | [1] |

| Molecular Weight | 187.19 g/mol | [1] |

| Monoisotopic Mass | 187.08087030 Da | [1] |

| Canonical SMILES | CC1=C(C=C(C=C1)N)OCC(F)F | [1] |

Predicted Mass Spectrum and Fragmentation Analysis

The mass spectrum of an organic molecule provides a unique fingerprint based on the mass-to-charge ratio (m/z) of its molecular ion and various fragment ions. The fragmentation pattern is dictated by the molecule's structure, with bonds preferentially breaking at their weakest points or to form stable ions.

The Molecular Ion Peak (M+)

For this compound, the molecular ion peak is predicted to be observed at an m/z of 187. Given the presence of a stable aromatic ring, this peak is expected to be prominent.[2] The nitrogen rule in mass spectrometry states that a compound with an odd number of nitrogen atoms will have a molecular ion with an odd mass, which is consistent with the predicted m/z of 187.[3]

Major Fragmentation Pathways

The fragmentation of this compound is anticipated to be driven by the presence of the amine and difluoroethoxy functional groups. The following pathways are predicted based on established fragmentation mechanisms of similar compounds.[4][5]

-

Alpha-Cleavage: A common fragmentation pathway for amines is the cleavage of the bond alpha to the nitrogen atom.[3][6][7] In this molecule, this would involve the cleavage of the C-C bond of the methyl group attached to the aromatic ring. However, a more significant alpha-cleavage is expected at the ether linkage.

-

Cleavage of the Difluoroethoxy Group: The C-O bond of the ether is a likely site for fragmentation. Loss of the difluoroethoxy group as a radical would result in a significant fragment.

-

Loss of Small Neutral Molecules: Fragmentation can also proceed through the loss of small, stable neutral molecules such as HF or CO.

Predicted Fragmentation Scheme:

Caption: Predicted major fragmentation pathways for this compound.

Table of Predicted Major Fragments:

| m/z | Proposed Structure/Formula | Fragmentation Pathway |

| 187 | [C9H11F2NO]+• (Molecular Ion) | - |

| 170 | [C9H10F2N]+• | Loss of a hydroxyl radical (•OH) |

| 137 | [C8H8FN]+• | Loss of difluoromethane (CH2F2) |

| 122 | [C7H8NO]+• | Cleavage of the ether bond with loss of the difluoroethyl group |

| 105 | [C7H7N]+• | Subsequent loss of HF from the m/z 137 fragment |

Experimental Protocol for Mass Spectrometric Analysis

To validate the predicted fragmentation patterns, a detailed experimental approach is necessary. The following protocol outlines the key steps for acquiring the mass spectrum of this compound.

Sample Preparation

-

Purity Assessment: Ensure the purity of the this compound sample using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC). Impurities can complicate the interpretation of the mass spectrum.

-

Solvent Selection: Dissolve a small amount (approximately 1 mg) of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile) to a final concentration of 1 mg/mL. The choice of solvent should be compatible with the chosen ionization technique.

Instrumentation and Ionization

Given the semi-volatile nature of the analyte, either Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) or Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would be appropriate.

Workflow for Mass Spectrometric Analysis:

Caption: General experimental workflow for the mass spectrometric analysis.

3.2.1. GC-MS with Electron Ionization (EI)

-

Rationale: EI is a "hard" ionization technique that imparts significant energy to the molecule, leading to extensive and often structurally informative fragmentation.[8]

-

Procedure:

-

Inject the prepared sample into the GC inlet.

-

Utilize a suitable capillary column (e.g., DB-5ms) to separate the analyte from any residual solvent or impurities.

-

The analyte is then introduced into the ion source where it is bombarded with a beam of electrons (typically 70 eV).

-

The resulting ions are accelerated into the mass analyzer.

-

3.2.2. LC-MS with Electrospray Ionization (ESI)

-

Rationale: ESI is a "soft" ionization technique that is particularly useful for polar and thermally labile molecules. It typically produces protonated molecules [M+H]+, which can then be subjected to fragmentation in the gas phase (tandem mass spectrometry or MS/MS).[9]

-

Procedure:

-

Introduce the sample solution into the ESI source via an LC system or direct infusion.

-

Apply a high voltage to the capillary tip, creating a fine spray of charged droplets.

-

As the solvent evaporates, the analyte molecules become charged, forming [M+H]+ ions.

-

These ions are then guided into the mass analyzer.

-

Tandem Mass Spectrometry (MS/MS)

To confirm the proposed fragmentation pathways, tandem mass spectrometry (MS/MS) is highly recommended. This involves isolating the molecular ion (m/z 187) and then inducing its fragmentation through collision-induced dissociation (CID). The resulting daughter ions can then be analyzed, providing direct evidence for the fragmentation cascade.

Conclusion

This technical guide has provided a detailed predictive analysis of the mass spectrometric behavior of this compound. By leveraging established principles of mass spectrometry and the known fragmentation patterns of related compounds, we have proposed a likely mass spectrum and elucidated the key fragmentation pathways. The experimental protocols outlined herein offer a robust framework for the empirical validation of these predictions. This comprehensive approach, combining theoretical prediction with a clear experimental strategy, is essential for the unambiguous structural characterization of novel molecules in the fields of drug discovery and materials science.

References

-

PubChem. 3-Fluoro-4-methylaniline. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

ResearchGate. Mass spectra of aniline with different ionization methods. [Link]

-

JoVE. Mass Spectrometry: Amine Fragmentation. [Link]

-

NIST. Aniline - the NIST WebBook. National Institute of Standards and Technology. [Link]

-

ACS Publications. Electrochemical Polymerization of Aniline Investigated Using On-Line Electrochemistry/Electrospray Mass Spectrometry. [Link]

-

Chemistry LibreTexts. 6.5: Amine Fragmentation. [Link]

-

Whitman College. GCMS Section 6.15. [Link]

-

Chemguide. MASS SPECTRA - FRAGMENTATION PATTERNS. [Link]

-

ResearchGate. Mass Spectrometry and Gas‐Phase Chemistry of Anilines. [Link]

-

YouTube. Mass Fragmentation of Amines, Alkanenitriles & Carbonyl Compounds. [Link]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

YouTube. MS - Mass Spectrometry - Electron Ionization Animation. [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. GCMS Section 6.15 [people.whitman.edu]

- 3. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Stability and Storage of 3-(2,2-Difluoroethoxy)-4-methylaniline

This guide provides a comprehensive technical overview of the stability and recommended storage conditions for 3-(2,2-Difluoroethoxy)-4-methylaniline, a key intermediate in pharmaceutical and agrochemical research. Designed for researchers, scientists, and drug development professionals, this document synthesizes fundamental chemical principles with established stability testing methodologies to ensure the integrity and reliability of this compound in research and development settings.

Introduction: The Significance of this compound

This compound, with the molecular formula C9H11F2NO and a molecular weight of 187.19 g/mol , is a substituted aniline that is gaining importance as a building block in the synthesis of complex organic molecules.[1] The incorporation of the difluoroethoxy group can enhance the metabolic stability, lipophilicity, and bioavailability of parent compounds, making it a desirable moiety in drug discovery.[2] Given its role as a critical starting material, ensuring its stability and purity is paramount to the success of subsequent synthetic steps and the quality of the final product. This guide outlines the potential stability challenges and provides a framework for its proper handling and storage.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is the first step in designing appropriate stability and handling protocols.

| Property | Value | Source |

| CAS Number | 1183987-08-7 | [1] |

| Molecular Formula | C9H11F2NO | [1] |

| Molecular Weight | 187.19 g/mol | [1] |

| Appearance | Typically a solid (powder or lump) | Inferred from related compounds |

| Canonical SMILES | CC1=C(C=C(C=C1)N)OCC(F)F | [1] |

| InChIKey | WYTQHCQAWMMFDL-UHFFFAOYSA-N | [1] |

Table 1: Physicochemical Properties of this compound

Predicted Stability Profile and Potential Degradation Pathways

While specific experimental stability data for this compound is not extensively published, we can predict its stability profile based on the known chemistry of substituted anilines and fluorinated ethers.

Anilines are susceptible to oxidation, which can be initiated by air, light, or the presence of metal ions. The primary amino group is the most reactive site for oxidation. The degradation can proceed through a series of complex reactions, potentially leading to the formation of colored impurities such as nitroso, nitro, and polymeric species.[3][4] The electron-donating methyl group on the aromatic ring may slightly increase the susceptibility to oxidation.

Aromatic amines can be light-sensitive. Exposure to UV or visible light can provide the energy to initiate oxidative degradation pathways, leading to discoloration and the formation of impurities. Therefore, protection from light is a critical aspect of storage.

The basicity of the aniline nitrogen means that the compound's stability can be pH-dependent. In acidic conditions, the amine will be protonated, which may offer some protection against oxidation. However, strongly acidic or basic conditions, especially at elevated temperatures, could potentially lead to hydrolysis of the ether linkage, although the C-F bonds are generally very stable.[5]

The thermal stability of this compound is expected to be reasonably good under controlled conditions. However, elevated temperatures will accelerate oxidative degradation and any other potential decomposition pathways.

A proposed degradation pathway is illustrated in the following diagram:

Caption: Predicted degradation pathways for this compound.

Recommended Storage and Handling Protocols

Based on the predicted stability profile, the following storage and handling protocols are recommended to maintain the purity and integrity of this compound.

| Condition | Recommendation | Rationale |

| Temperature | Short-term (1-2 weeks): -4°CLong-term (1-2 years): -20°C | [6] To minimize the rate of all potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | To prevent oxidation of the aniline moiety. |

| Light | Protect from light by using amber vials or storing in a dark place. | To prevent photolytic degradation. |

| Container | Use well-sealed, appropriate containers (e.g., glass vials with tight-fitting caps). | To prevent exposure to air and moisture. |

| Handling | Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. | Anilines are generally toxic and can be absorbed through the skin.[7][8] |

Table 2: Recommended Storage and Handling Conditions

Framework for a Formal Stability Study

For applications in drug development and other regulated industries, a formal stability study is often required. The following outlines a robust experimental design for assessing the stability of this compound, based on the principles of the International Council for Harmonisation (ICH) guidelines.[9][10][11]

Forced degradation (or stress testing) is crucial for identifying potential degradation products and establishing the intrinsic stability of the molecule. This involves exposing the compound to conditions more severe than accelerated stability testing.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. "Synthetic Studies on Valuable Fluorinated Building Blocks" by Maali Alshammari [egrove.olemiss.edu]

- 3. Ferrate(VI) Oxidation Mechanism of Substituted Anilines: A Density Functional Theory Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. sustainabilityservices.eurofins.com [sustainabilityservices.eurofins.com]

- 6. 1183987-08-7|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 7. fishersci.com [fishersci.com]

- 8. ipo.rutgers.edu [ipo.rutgers.edu]

- 9. database.ich.org [database.ich.org]

- 10. database.ich.org [database.ich.org]

- 11. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

The Strategic Incorporation of Fluorine: A Technical Guide to the Biological Activity of Fluorinated Anilines

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive overview of the pivotal role fluorinated anilines play in modern medicinal chemistry and agrochemical science. As a senior application scientist, this document moves beyond a simple recitation of facts to offer a deeper, mechanistic understanding of why the introduction of fluorine into the aniline scaffold has become a cornerstone of contemporary molecular design. We will explore the nuanced effects of fluorination on physicochemical properties and how these changes translate into potent and selective biological activity.

The Fluorine Advantage: More Than Just an Isostere

The strategic incorporation of fluorine atoms into organic molecules, a process often referred to as "fluorination," has emerged as a powerful tool in drug discovery and development.[1][2] When applied to the versatile aniline scaffold, this strategy imparts a unique set of properties that can dramatically enhance biological activity and overcome common liabilities associated with parent anilines.[3][4]

Anilines themselves are prevalent structural motifs in numerous biologically active compounds due to their synthetic accessibility and ability to engage in key interactions with biological targets.[3] However, they are not without their challenges, often suffering from metabolic instability and potential toxicity.[4] Fluorination offers a compelling solution to these issues, providing a means to fine-tune molecular properties for optimal therapeutic effect.[3][5]

Physicochemical Consequences of Fluorination

The introduction of fluorine, the most electronegative element, into an aniline ring profoundly alters its electronic and physical properties. These modifications are the foundation of the enhanced biological activities observed in many fluorinated aniline derivatives.

-

Modulation of pKa: The strong electron-withdrawing nature of fluorine lowers the pKa of the aniline nitrogen.[6] This is a critical consideration in drug design, as the ionization state of a molecule dictates its solubility, membrane permeability, and ability to interact with target proteins. By strategically positioning fluorine atoms, chemists can precisely control the basicity of the aniline moiety to optimize its pharmacokinetic and pharmacodynamic profile.

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage.[7] A common metabolic liability of anilines is oxidation by cytochrome P450 enzymes.[5] Fluorine substitution at susceptible positions can block this metabolic pathway, thereby increasing the in vivo half-life and bioavailability of the drug candidate.[5]

-

Increased Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule.[6] This property can enhance membrane permeability and improve binding to hydrophobic pockets within protein targets. However, the effect of fluorine on lipophilicity is complex and dependent on the overall molecular context.

-

Conformational Control and Unique Interactions: The small size of the fluorine atom allows it to act as a bioisostere of a hydrogen atom, yet its unique electronic properties can lead to distinct intermolecular interactions. Fluorine can participate in favorable orthogonal interactions and influence the conformation of the molecule, leading to improved binding affinity and selectivity for its biological target.[6]

Applications in Drug Discovery: Targeting Disease with Precision

The unique properties conferred by fluorine have made fluorinated anilines indispensable building blocks in the development of a wide range of therapeutic agents.

Kinase Inhibitors: A Hinge-Binding Mainstay

Substituted anilines are a common feature in numerous kinase inhibitors, where they often play a crucial role in binding to the hinge region of the ATP-binding site.[6] The aniline moiety can act as both a hydrogen bond donor and acceptor, providing a critical anchor point for the inhibitor.[6]

The incorporation of fluorine into the aniline scaffold of kinase inhibitors offers several advantages:

-

Enhanced Potency and Selectivity: The electronic and conformational effects of fluorine can optimize the inhibitor's interaction with the target kinase, leading to increased potency and selectivity over other kinases.[6] For example, many Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitors utilize a substituted aniline core to achieve their therapeutic effect.[6]

-

Improved Pharmacokinetic Properties: As previously discussed, fluorination can enhance metabolic stability and modulate lipophilicity, leading to improved oral bioavailability and a more favorable pharmacokinetic profile.[6]

Hypothetical Kinase Inhibitor Design Workflow

The following diagram illustrates a conceptual workflow for designing a novel kinase inhibitor incorporating a fluorinated aniline moiety.

Caption: A conceptual workflow for kinase inhibitor design.

Antimicrobial Agents: Combating Resistance

Aniline derivatives have long been recognized for their antimicrobial properties.[8] The introduction of fluorine can enhance their efficacy and broaden their spectrum of activity. For instance, trifluoro-anilines have demonstrated effectiveness against Vibrio species by disrupting biofilm formation, a key virulence factor in many bacterial infections.[8]

The enhanced antimicrobial activity of fluorinated anilines can be attributed to several factors, including:

-

Increased Membrane Permeability: The lipophilic nature of fluorinated compounds can facilitate their passage through the bacterial cell membrane.

-

Inhibition of Key Enzymes: Fluorinated anilines can act as inhibitors of essential bacterial enzymes, disrupting critical metabolic pathways.

-

Disruption of Biofilm Formation: As seen with trifluoro-anilines, these compounds can interfere with the signaling pathways involved in biofilm development.[8]

Anticancer Agents

Beyond kinase inhibition, fluorinated anilines are integral components of various anticancer agents. Their ability to modulate biological activity has been harnessed to develop compounds that inhibit cell proliferation and induce apoptosis in cancer cells. For example, fluorinated benzimidazole derivatives, synthesized from fluoro-chloro-aniline, have been investigated for their anticancer properties.[9]

Agrochemicals: Protecting Crops with Enhanced Potency

The "fluorine effect" is also prominently leveraged in the agrochemical industry to develop potent and selective pesticides.[1][10]

Insecticides

Fluorinated anilines are key components in a number of modern insecticides. For example, a series of anthranilic diamides containing a fluoroaniline moiety have been shown to exhibit potent insecticidal activity against a range of lepidopteran pests.[11] These compounds act by targeting the ryanodine receptor, a critical component of muscle function in insects.[11] The inclusion of the fluoroaniline moiety was found to be important for the high potency of these insecticides.[11]

Fungicides and Herbicides

Fluorinated anilines also serve as important intermediates in the synthesis of fungicides and herbicides.[12] Their incorporation can lead to products with improved efficacy, metabolic stability in the environment, and a more favorable toxicological profile towards non-target organisms.[10]

Synthesis of Biologically Active Fluorinated Anilines

The synthesis of fluorinated anilines for biological applications often requires specialized methods to introduce the fluorine atom with high regioselectivity. Common synthetic strategies include:

-

Direct Fluorination: While challenging, direct fluorination of anilines can be achieved using specialized reagents.

-

From Fluorinated Precursors: A more common approach is to start with a pre-fluorinated benzene derivative and subsequently introduce the aniline functionality.[13] This can be achieved through reactions such as diazotization and Sandmeyer reactions.[13]

-

Halex Reaction: The Halex (halogen exchange) reaction, where a chloro- or bromo-substituted aniline is treated with a fluoride source, is another important method for synthesizing fluorinated anilines.[12]

Generalized Synthesis of a Fluorinated Aniline Derivative

The following workflow outlines a general synthetic route to a fluorinated aniline derivative.

Caption: A general synthetic workflow for fluorinated anilines.

Toxicological Considerations

While fluorination can mitigate some of the toxicological concerns associated with anilines, it is crucial to evaluate the safety profile of any new fluorinated compound.[4] The metabolism of fluorinated compounds can sometimes lead to the formation of toxic metabolites.[1] Therefore, a thorough toxicological assessment, including in vitro and in vivo studies, is an essential part of the development process for any new drug or agrochemical candidate containing a fluorinated aniline moiety. For example, 2-fluoroaniline is suspected of causing genetic defects and may cause cancer.

Future Outlook

The strategic use of fluorinated anilines in molecular design is set to continue its expansion. As our understanding of the subtle interplay between fluorine substitution and biological activity deepens, we can expect the development of even more sophisticated and effective therapeutic agents and agrochemicals. Advances in synthetic chemistry will undoubtedly provide access to novel fluorinated aniline building blocks, further broadening the chemical space available to researchers. The "magic bullet" effect of fluorine, when judiciously applied to the versatile aniline scaffold, will continue to be a driving force in the innovation of molecules that address critical needs in human health and agriculture.

References

-

Synthesis and Study of Substituted Chalcones Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

- US4145364A - Preparation of fluorinated anilines. (n.d.). Google Patents.

-

Jerome, R., & Szabo, K. J. (2020). Chemical Aspects of Human and Environmental Overload with Fluorine. Chemical Reviews, 121(15), 8823-8873. [Link]

-

Aniline replacement in drug-like compounds. (2024, January 10). Cresset Group. Retrieved January 24, 2026, from [Link]

-

St. Denis, J. D., & Campeau, L. C. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters, 11(9), 1785-1788. [Link]

-

4-Fluoroaniline. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]

-

Wang, L., et al. (2022). Novel Fluorinated Aniline Anthranilic Diamides Improved Insecticidal Activity Targeting the Ryanodine Receptor. Journal of Agricultural and Food Chemistry, 70(36), 11116-11126. [Link]

-

Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

-

Exploring Fluorinated Aniline Derivatives: The Significance of 3-Fluoroaniline. (n.d.). Retrieved January 24, 2026, from [Link]

- Binoy, N., et al. (2021). Synthesis of Fluorinated Heterocyclic Compounds for Pharmacological Screening. International Journal of Pharmaceutical Sciences and Research, 12(6), 3226-3234.

- US7154006B2 - Preparation of fluorinated anilines. (n.d.). Google Patents.

-

Structure–activity relationships of aniline-based squaraines for distinguishable staining and bright two-photon fluorescence bioimaging in plant cells. (n.d.). Journal of Materials Chemistry B. Retrieved January 24, 2026, from [Link]

-

Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

-

Metabonomic assessment of toxicity of 4-fluoroaniline, 3,5-difluoroaniline and 2-fluoro-4-methylaniline to the earthworm Eisenia veneta (Rosa): identification of new endogenous biomarkers. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]

-

Wang, Q., et al. (2021). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Chinese Chemical Letters, 32(12), 3749-3758. [Link]

-

A) Bioisosteric replacement of aniline. B) Strategies for the formation... (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Structure–activity relationships of fluorinated benzenesulfonamides as inhibitors of amyloid-β aggregation. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]

-

Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]

-

Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][3][7][14]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]

-

Modular Synthetic Routes to Fluorine-Containing Halogenated Phenazine and Acridine Agents That Induce Rapid Iron Starvation in Methicillin-Resistant Staphylococcus aureus Biofilms. (n.d.). National Institutes of Health. Retrieved January 24, 2026, from [Link]

-

A new element in the fight against antibiotic resistance. (2022, August 15). BioTechniques. Retrieved January 24, 2026, from [Link]

-

Structure activity relationship of the synthesized compounds. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Synthesis, structure, and biological applications of α-fluorinated β-amino acids and derivatives. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]

-

Recent Advances and Outlook for the Isosteric Replacement of Anilines. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Ionic liquids with fluorine-containing anions as a new class of functional materials: features of the synthesis, physicochemical properties, and use. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]

-

Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]

-

Bioisosteres v2 - Recent Trends and Tactics. (2020, November 14). Baran Lab. Retrieved January 24, 2026, from [Link]

-

Fluorescent kinase inhibitors as probes in cancer. (n.d.). RSC Publishing. Retrieved January 24, 2026, from [Link]

-

Structure–Activity Relationship of Fluorinated Sialic Acid Inhibitors for Bacterial Sialylation. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]

-

Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]

-

Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

Sources

- 1. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cresset-group.com [cresset-group.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. journalofchemistry.org [journalofchemistry.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Novel Fluorinated Aniline Anthranilic Diamides Improved Insecticidal Activity Targeting the Ryanodine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. US7154006B2 - Preparation of fluorinated anilines - Google Patents [patents.google.com]

- 13. nbinno.com [nbinno.com]

- 14. US4145364A - Preparation of fluorinated anilines - Google Patents [patents.google.com]

Methodological & Application

Application Notes & Protocols: Strategic Synthesis of Potent Kinase Inhibitors Utilizing 3-(2,2-Difluoroethoxy)-4-methylaniline

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them premier targets for therapeutic intervention.[1][2] The development of small-molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond. A key to successful kinase inhibitor design is the strategic incorporation of molecular fragments that enhance potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth technical overview and detailed protocols for the synthesis of kinase inhibitors using 3-(2,2-Difluoroethoxy)-4-methylaniline, a valuable and versatile building block in modern medicinal chemistry. The strategic inclusion of the difluoroethoxy group can significantly improve metabolic stability and binding affinity, attributes highly sought after in drug development.[1][3][4] We will explore the synthesis of a quinoline-based inhibitor, illustrating the core chemical transformations, purification, characterization, and subsequent biological evaluation.

Introduction: The Rationale for this compound in Kinase Inhibitor Scaffolds

The aniline scaffold is a cornerstone in the architecture of numerous kinase inhibitors, frequently forming the "hinge-binding" motif that anchors the inhibitor to the ATP-binding site of the kinase. The specific substitutions on the aniline ring are critical for modulating the drug's efficacy and safety profile.

This compound offers a unique combination of features:

-

The Difluoroethoxy Group (–OCHF₂): This moiety serves as a bioisostere for other groups like a methoxy or hydroxyl group but with distinct advantages. The strong carbon-fluorine bonds are resistant to oxidative metabolism, which can significantly enhance the metabolic stability and in vivo half-life of the drug candidate.[1][4] Furthermore, the electronegativity of the fluorine atoms can influence the electronic properties of the molecule, potentially leading to stronger and more specific interactions with the target kinase.

-

The Methyl Group (–CH₃): The methyl group at the 4-position provides steric bulk and can be crucial for achieving selectivity. It can either fit into a specific hydrophobic pocket in the target kinase or sterically hinder binding to off-target kinases, thereby reducing unwanted side effects.

-

The Aniline Moiety (–NH₂): The primary amine is the key reactive handle for coupling this building block to the core heterocyclic scaffold of the kinase inhibitor, typically through nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions.

This guide will focus on the synthesis of a potent kinase inhibitor based on a 4-anilinoquinoline scaffold, a common core structure for inhibitors targeting kinases like the Vascular Endothelial Growth Factor Receptor (VEGFR) and the Mesenchymal-Epithelial Transition factor (c-Met), both of which are critical drivers of tumor growth and angiogenesis.[1]

Physicochemical and Safety Data

Prior to any synthetic work, it is imperative to understand the properties and handling requirements of the starting materials.

| Property | Value | Source |

| Chemical Name | This compound | [5] |

| CAS Number | 1183987-08-7 | [5] |

| Molecular Formula | C₉H₁₁F₂NO | [5] |

| Molecular Weight | 187.19 g/mol | [5] |

| Appearance | Light brown crystalline powder | [6] |

| Purity | Typically >98% | [6] |

Safety and Handling: this compound, like many aniline derivatives, should be handled with care. It is classified as a toxic solid.[6][7] Always consult the latest Safety Data Sheet (SDS) before use.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[7][8] Avoid contact with skin and eyes.[7]

-

Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.[7][8]

Synthetic Strategy: Building a 4-Anilinoquinoline Inhibitor

The synthesis of a 4-anilinoquinoline-based kinase inhibitor generally involves the coupling of the aniline building block with a suitable 4-chloroquinoline precursor. This is a robust and widely adopted strategy in medicinal chemistry.[1] The overall workflow is depicted below.

Caption: Overall workflow for synthesis and validation.

Key Reaction: Ullmann Condensation

The Ullmann condensation is a classic copper-catalyzed reaction for the formation of carbon-nitrogen bonds, ideal for coupling an aryl amine with an aryl halide.[9][10] While modern variations like the Buchwald-Hartwig amination are also effective, the Ullmann reaction remains a powerful tool, particularly in process chemistry. The reaction generally requires elevated temperatures but can be highly efficient.[9][10]

The proposed reaction is the coupling of 4-chloro-6,7-dimethoxyquinoline with our key aniline building block.

Caption: Ullmann condensation reaction scheme.

Detailed Experimental Protocol: Synthesis of N-(3-(2,2-Difluoroethoxy)-4-methylphenyl)-6,7-dimethoxyquinolin-4-amine

This protocol provides a step-by-step methodology for the synthesis of a representative kinase inhibitor.

Materials and Reagents

| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Notes |

| 4-Chloro-6,7-dimethoxyquinoline | 223.65 | 500 mg | 2.24 | Limiting Reagent |

| This compound | 187.19 | 460 mg | 2.46 | 1.1 eq |

| Copper(I) Iodide (CuI) | 190.45 | 43 mg | 0.224 | 0.1 eq (Catalyst) |

| L-Proline | 115.13 | 52 mg | 0.448 | 0.2 eq (Ligand) |

| Potassium Carbonate (K₂CO₃) | 138.21 | 618 mg | 4.48 | 2.0 eq (Base) |

| Dimethyl Sulfoxide (DMSO) | - | 10 mL | - | Anhydrous |

| Ethyl Acetate (EtOAc) | - | ~150 mL | - | For extraction & chromatography |

| Hexanes | - | ~150 mL | - | For chromatography |

| Brine (Saturated NaCl) | - | ~50 mL | - | For washing |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | - | For drying |

Step-by-Step Synthesis Procedure

-

Reaction Setup:

-

To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-6,7-dimethoxyquinoline (500 mg, 2.24 mmol), this compound (460 mg, 2.46 mmol), copper(I) iodide (43 mg, 0.224 mmol), L-proline (52 mg, 0.448 mmol), and potassium carbonate (618 mg, 4.48 mmol).

-

Causality: Potassium carbonate is the base required to deprotonate the aniline, making it a more potent nucleophile. L-proline acts as a ligand for the copper catalyst, improving its solubility and catalytic activity.[11]

-

-

Solvent Addition and Heating:

-

Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

-

Add anhydrous DMSO (10 mL) via syringe.

-

Place the flask in a pre-heated oil bath at 120 °C and stir vigorously.

-

Causality: DMSO is a high-boiling polar aprotic solvent that effectively dissolves the reactants and facilitates the high temperature required for the Ullmann reaction.[10]

-

-

Reaction Monitoring:

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a mobile phase of 70:30 Ethyl Acetate:Hexanes.

-

Spot the starting materials and the reaction mixture. Visualize under UV light (254 nm). The reaction is complete when the spot corresponding to the 4-chloroquinoline has been consumed (typically 12-18 hours).

-

-

Work-up and Extraction:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the dark mixture into a separatory funnel containing deionized water (50 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Causality: The product is organic-soluble and will move into the ethyl acetate layer, while inorganic salts (K₂CO₃, CuI) remain in the aqueous layer.

-

Combine the organic layers and wash with brine (50 mL). This helps to remove residual water and DMSO.

-

Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The resulting crude solid is purified by flash column chromatography on silica gel.

-

Mobile Phase: A gradient of 30% to 80% ethyl acetate in hexanes.

-

Collect fractions containing the desired product (identified by TLC).

-

Combine the pure fractions and evaporate the solvent to yield the final product as a solid.

-

Characterization and Quality Control

Confirming the identity, purity, and structure of the synthesized inhibitor is a critical, self-validating step.

Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are used to confirm the molecular structure. The spectra should be consistent with the expected chemical shifts, coupling constants, and integration values for the target molecule.[12][13][14]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and elemental composition of the compound.[15]

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound, which should typically be >95% for use in biological assays.

Expected Analytical Data

| Analysis | Expected Result |

| ¹H NMR | Peaks corresponding to aromatic protons, methoxy groups, methyl group, and the difluoroethoxy group. |

| ¹³C NMR | Carbons corresponding to the quinoline and aniline rings, methoxy, methyl, and difluoroethoxy groups. |

| ¹⁹F NMR | A characteristic triplet for the -OCHF₂ group. |

| HRMS (ESI+) | [M+H]⁺ calculated for C₂₁H₂₂F₂N₃O₃ should match the observed mass. |

| HPLC Purity | >95% (at 254 nm). |

Biological Evaluation: Assessing Kinase Inhibitory Activity

Once the compound is synthesized and characterized, its biological activity must be assessed. This involves determining its potency against the target kinase.

Target Kinase Signaling Pathway

The synthesized inhibitor is designed to target receptor tyrosine kinases like VEGFR2 and c-Met, which are key nodes in signaling pathways that drive cell proliferation, survival, and angiogenesis in cancer.

Caption: Simplified VEGFR2/c-Met signaling pathway.

Protocol: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)

The half-maximal inhibitory concentration (IC₅₀) is a quantitative measure of a compound's potency.[16] A common method is a fluorescence-based assay.[17]

Principle: The assay measures the amount of ATP consumed or ADP produced during the kinase-catalyzed phosphorylation of a substrate. The inhibitor's presence will reduce the rate of this reaction.

Materials:

-

Recombinant human kinase (e.g., VEGFR2).

-

Kinase-specific peptide substrate.

-

ATP.

-

Assay buffer.

-

Synthesized inhibitor (serially diluted in DMSO).

-

Fluorescence-based ADP detection kit (e.g., ADP-Glo™, LanthaScreen®).[18][19]

-

384-well microplate.

-

Plate reader.

Procedure:

-

Compound Preparation: Prepare a 10-point serial dilution of the synthesized inhibitor in DMSO (e.g., from 10 µM to 0.5 nM). A DMSO-only control is also required.[17]

-

Kinase Reaction:

-

In a 384-well plate, add the assay buffer, the kinase, and the peptide substrate.

-

Add 1 µL of the serially diluted inhibitor to the appropriate wells.

-

Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

-

-

Initiate Reaction: Start the kinase reaction by adding ATP to all wells. The final ATP concentration should be near its Km value for the specific kinase.[19]

-

Incubation: Incubate the plate at 30 °C for 60 minutes. The reaction time should be within the linear range of the assay.

-

Detection: Stop the kinase reaction and measure the amount of ADP produced by following the protocol of the detection kit. This typically involves adding a detection reagent and measuring the fluorescence or luminescence signal on a plate reader.[17]

-

Data Analysis:

-

Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.[20]

-

Troubleshooting

| Problem | Potential Cause | Suggested Solution |

| Synthesis: Low reaction yield | Incomplete reaction; impure reagents; catalyst deactivation. | Extend reaction time and monitor by TLC. Use anhydrous solvents and fresh reagents. Ensure the reaction is kept under an inert atmosphere. |

| Purification: Product co-elutes with impurity | Poor separation on silica gel. | Adjust the polarity of the mobile phase. Consider a different stationary phase (e.g., alumina) or an alternative purification method like recrystallization. |

| Characterization: Complex or uninterpretable NMR spectra | Presence of impurities or residual solvent. | Re-purify the compound. Ensure the sample is completely dry before analysis. |

| Bio-Assay: High variability in IC₅₀ data | Pipetting errors; compound precipitation; unstable reagents. | Use calibrated pipettes. Check the solubility of the inhibitor in the final assay buffer (DMSO concentration should typically be <1%). Prepare fresh reagents. |

Conclusion

This compound is a highly valuable building block for the synthesis of advanced kinase inhibitors. Its strategic incorporation can confer desirable drug-like properties, including enhanced metabolic stability and potent target engagement. The synthetic and biological evaluation workflows described in this guide provide a robust framework for researchers in drug discovery. By following these detailed protocols—from the initial C-N coupling reaction to the final IC₅₀ determination—scientists can efficiently synthesize and validate novel kinase inhibitors, accelerating the development of next-generation therapeutics.

References

-

Shukla, S., et al. (2014). Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

Li, Q., et al. (2011). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules. Available at: [Link]

-

Ruprecht, B., et al. (2017). Kinase Inhibitor Profiling Using Chemoproteomics. Methods in Molecular Biology. Available at: [Link]

-

Li, Y., et al. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

-

Hayakawa, M., et al. (2013). Synthesis and biological evaluation of novel phosphatidylinositol 3-kinase inhibitors: Solubilized 4-substituted benzimidazole analogs of 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Kawakami, E., et al. (2013). Characterization of the novel broad-spectrum kinase inhibitor CTx-0294885 as an affinity reagent for mass spectrometry-based kinome profiling. Molecular BioSystems. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal. Available at: [Link]

- Google Patents. (n.d.). A kind of preparation method of tyrosine kinase inhibitor Foretinib. Google Patents.

-

ResearchGate. (2023). A New Synthesis of Cabozantinib. ResearchGate. Available at: [Link]

-

Pell, A. J., et al. (2020). NMR-Based Approaches for the Identification and Optimization of Inhibitors of Protein–Protein Interactions. Chemical Reviews. Available at: [Link]

-

Al-dujaili, S., et al. (2020). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. Chemistry & Medicinal Chemistry. Available at: [Link]

-

Wikipedia. (n.d.). Ullmann condensation. Wikipedia. Available at: [Link]

-

Kim, D., et al. (2022). Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma. Molecules. Available at: [Link]

-

Sclesarenko, A., et al. (2024). 30 Years of Kinase Inhibitors: A Historical Overview and some Brazilian Contributions. Journal of the Brazilian Chemical Society. Available at: [Link]

-

Gembus, V.-V., et al. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules. Available at: [Link]

-

Autech Industry Co.,Limited. (n.d.). Exploring 4,5-Difluoro-2-Methylaniline: Properties and Applications. Autech Industry Co.,Limited. Available at: [Link]

-

MDPI. (2023). Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. MDPI. Available at: [Link]

-

New Drug Approvals. (n.d.). Foretinib. New Drug Approvals. Available at: [Link]

-

ResearchGate. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. ResearchGate. Available at: [Link]

-

Yufeng. (n.d.). Methylaniline Chemical Properties,Uses,Production. Yufeng. Available at: [Link]

-

Frontiers. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology. Available at: [Link]

-

ResearchGate. (2016). Guidelines for accurate EC50/IC50 estimation. ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. PubMed Central. Available at: [Link]

-

MDPI. (2023). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. MDPI. Available at: [Link]

-

ResearchGate. (2016). New Synthesis of Antitumor Drug Cabozantinib. ResearchGate. Available at: [Link]

-

BIOCEV. (2021). Kinase drug discovery 20 years after imatinib: progress and future directions. BIOCEV. Available at: [Link]

-

MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. Available at: [Link]

-

National Center for Biotechnology Information. (2015). Dynamics of Protein Kinases: Insights from Nuclear Magnetic Resonance. PubMed Central. Available at: [Link]

-

National Center for Biotechnology Information. (2017). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. PubMed Central. Available at: [Link]

-

ChemBK. (2024). 3-Methylaniline. ChemBK. Available at: [Link]

-

National Center for Biotechnology Information. (2013). Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 selective and CNS penetrant negative allosteric modulator (NAM). PubMed. Available at: [Link]

-

National Center for Biotechnology Information. (2006). Mild and nonracemizing conditions for Ullmann-type diaryl ether formation between aryl iodides and tyrosine derivatives. PubMed. Available at: [Link]

-

BPS Bioscience. (n.d.). Accelerating kinase drug discovery with validated kinase activity assay kits. BPS Bioscience. Available at: [Link]

-

PubChem. (n.d.). 3-Ethoxy-2,4-difluoroaniline. PubChem. Available at: [Link]

- Google Patents. (n.d.). Method for synthesizing Imatinib. Google Patents.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scielo.br [scielo.br]

- 3. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. guidechem.com [guidechem.com]

- 6. innospk.com [innospk.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. Ullmann Reaction [organic-chemistry.org]

- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 11. Mild and nonracemizing conditions for Ullmann-type diaryl ether formation between aryl iodides and tyrosine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

- 14. Dynamics of Protein Kinases: Insights from Nuclear Magnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Characterization of the novel broad-spectrum kinase inhibitor CTx-0294885 as an affinity reagent for mass spectrometry-based kinome profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. assayquant.com [assayquant.com]

- 18. LanthaScreen® Kinase Assay Basic Training Module | Thermo Fisher Scientific - CH [thermofisher.com]

- 19. news-medical.net [news-medical.net]

- 20. researchgate.net [researchgate.net]

Application Notes & Protocols: Strategic N-Acylation of 3-(2,2-Difluoroethoxy)-4-methylaniline for Advanced Synthetic Applications

Preamble: The Strategic Value of 3-(2,2-Difluoroethoxy)-4-methylaniline

In the landscape of modern medicinal chemistry and materials science, fluorinated organic molecules are indispensable building blocks. The strategic introduction of fluorine-containing moieties can profoundly influence a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. This compound is a prime example of a high-value, fluorinated aniline intermediate. Its unique substitution pattern—a nucleophilic amino group, an electron-donating methyl group, and a polar, metabolically robust difluoroethoxy group—makes it a versatile scaffold for the synthesis of complex target molecules, particularly in the development of novel pharmaceuticals and agrochemicals.[1][2][3]

This document serves as a comprehensive technical guide to a cornerstone transformation of this aniline: the N-acylation reaction. We will move beyond a simple recitation of steps to explore the mechanistic underpinnings, the rationale behind procedural choices, and the robust protocols required for achieving high-yield, high-purity N-acylated products. This guide is intended for researchers and drug development professionals seeking to leverage this key transformation in their synthetic programs.

Reagent Profiles and Critical Safety Mandates

Successful and safe execution of any chemical protocol begins with a thorough understanding of the reagents. The acylation of anilines involves reactive and potentially hazardous materials that demand stringent adherence to safety protocols.

| Compound | Structure | Formula | MW ( g/mol ) | Key Properties |

| This compound |  | C₉H₁₁F₂NO | 187.19 | Starting material; nucleophilic amine.[4] |

| Acetyl Chloride |  | C₂H₃ClO | 78.50 | Acylating agent; highly reactive, corrosive.[5][6] |

| Pyridine |  | C₅H₅N | 79.10 | Base and nucleophilic catalyst.[7][8] |

| Dichloromethane (DCM) |  | CH₂Cl₂ | 84.93 | Anhydrous reaction solvent.[1] |

Mandatory Safety Precautions:

-

Personal Protective Equipment (PPE): At all times, wear a flame-retardant lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (nitrile gloves are often suitable, but double-gloving may be advised).

-

Ventilation: All operations must be conducted within a certified chemical fume hood to prevent inhalation of volatile and corrosive vapors.

-

Inert Atmosphere: Acetyl chloride reacts violently with water.[6] Therefore, the reaction must be carried out under an inert atmosphere (e.g., dry nitrogen or argon) using anhydrous solvents and oven-dried glassware to prevent hydrolysis of the acylating agent.[1][5]

-

Reagent Handling: Acetyl chloride is highly flammable and causes severe skin burns and eye damage.[5][6] It should be dispensed carefully using a syringe or cannula. Pyridine and aniline derivatives are toxic and can be absorbed through the skin; avoid direct contact.[9][10]

Mechanistic Rationale: The Dual Role of Pyridine in Nucleophilic Acyl Substitution

The N-acylation of this compound with acetyl chloride is a classic example of nucleophilic acyl substitution. The lone pair of electrons on the aniline's nitrogen atom acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acetyl chloride.

The choice of pyridine is not arbitrary; it serves two critical functions that are essential for reaction efficiency:

-

Acid Scavenger: The reaction generates hydrogen chloride (HCl) as a byproduct. In the absence of a base, the HCl would protonate the starting aniline, converting the nucleophilic -NH₂ group into a non-nucleophilic -NH₃⁺ ammonium salt, thereby quenching the reaction. Pyridine, as a base, neutralizes the HCl as it is formed, creating pyridinium chloride and preventing this self-inhibition.[7][8]

-

Nucleophilic Catalyst: Pyridine is also a potent nucleophilic catalyst. It can initially attack the acetyl chloride to form a highly reactive N-acetylpyridinium ion intermediate. This intermediate is significantly more electrophilic and susceptible to attack by the weakly nucleophilic aniline than acetyl chloride itself. This catalytic pathway accelerates the rate of acylation.[7][11][12][13]

The interplay of these roles ensures the reaction proceeds smoothly to completion.

Caption: Mechanism of Pyridine-Mediated N-Acylation.

Detailed Protocol: Synthesis of N-(3-(2,2-difluoroethoxy)-4-methylphenyl)acetamide

This protocol provides a reliable method for the acetylation of this compound. All glassware should be oven-dried and cooled under an inert atmosphere before use.

Materials:

-

This compound (1.0 eq)

-

Acetyl Chloride (1.1 - 1.2 eq)

-

Pyridine (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Experimental Workflow Diagram:

Caption: General Experimental Workflow for N-Acylation.

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and pyridine (1.5 eq) in anhydrous DCM (approx. 10 mL per gram of aniline).

-

Cooling: Place the flask in an ice-water bath and stir the solution under a nitrogen atmosphere for 10-15 minutes until the internal temperature reaches 0-5 °C.

-

Acylating Agent Addition: Dilute acetyl chloride (1.1 eq) in a small amount of anhydrous DCM in a dropping funnel. Add the acetyl chloride solution dropwise to the stirred aniline solution over 20-30 minutes, ensuring the internal temperature does not rise above 10 °C. A white precipitate (pyridinium chloride) will form.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes. Then, remove the ice bath and let the mixture warm to room temperature, stirring for another 1-2 hours or until TLC analysis indicates complete consumption of the starting material.

-

Work-up & Extraction:

-

Carefully pour the reaction mixture into a separatory funnel containing an equal volume of water to quench the reaction.

-

Wash the organic layer sequentially with 1 M HCl (2x) to remove pyridine and any unreacted aniline.

-

Wash with saturated NaHCO₃ solution (1x) to neutralize any remaining acid.

-

Wash with brine (1x) to remove residual water.

-

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography to yield the pure N-(3-(2,2-difluoroethoxy)-4-methylphenyl)acetamide.[3][14]

Product Characterization: Spectroscopic Analysis

The successful synthesis of the acylated product can be confirmed by standard spectroscopic techniques. The most informative is ¹H NMR spectroscopy, which will show distinct changes from the starting material.

| Proton Environment | Expected ¹H NMR Shift (Starting Material) | Expected ¹H NMR Shift (Product) | Rationale for Change |

| -NH₂ | Broad singlet (~3.5-4.5 ppm) | Broad singlet (Amide N-H ) (~7.5-8.5 ppm) | Deshielding due to the electron-withdrawing effect of the adjacent carbonyl group. |

| -CH₃ (Acetyl) | N/A | Sharp singlet (~2.1 ppm) | Appearance of a new methyl group from the acetyl moiety. |

| -CH₃ (Aromatic) | Singlet (~2.2 ppm) | Singlet (~2.2 ppm) | Minimal shift expected. |

| -OCH₂CF₂H | Triplet of doublets (~6.1 ppm, ¹JHF, ²JHH) | Triplet of doublets (~6.1 ppm) | Minimal shift expected. |

| Aromatic Protons | Multiplets (~6.5-7.0 ppm) | Multiplets (~7.0-7.5 ppm) | General deshielding of aromatic protons due to the conversion of the activating -NH₂ group to the deactivating -NHAc group. |

Note: Exact chemical shifts are solvent-dependent. Data should be confirmed with experimental results.[15][16]

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield | 1. Wet reagents/solvents/glassware. 2. Insufficient base. 3. Inactive acetyl chloride. | 1. Ensure all materials are scrupulously dried. Use freshly distilled solvents. 2. Verify the stoichiometry of pyridine. 3. Use a fresh bottle of acetyl chloride. |

| Diacylation Product Observed | Reaction temperature too high or reaction time too long with excess acylating agent. | Maintain low temperature (0 °C) during addition. Use only a slight excess (1.1 eq) of acetyl chloride. |

| Difficult Purification | Persistent pyridine contamination. | Ensure thorough washing with 1 M HCl during the work-up phase. If necessary, co-evaporate the crude product with toluene to azeotropically remove residual pyridine. |

| Incomplete Reaction | Insufficient reaction time or low reactivity of aniline. | Allow the reaction to stir longer at room temperature. Monitor by TLC. If the aniline is particularly deactivated, gentle heating might be required, but this should be approached with caution. |

References

-

What is the role of pyridine in the acylation of a class 12 chemistry CBSE - Vedantu. Available at: [Link]

-

What is the role of pyridine in the acylation - eSaral. Available at: [Link]

-

1: Acetylation of Aniline (Experiment) - Chemistry LibreTexts. Available at: [Link]

- WO1991017138A1 - Process for preparing 3,4-difluoroaniline - Google Patents.

-

Acylation of Aniline Explained - Pearson. Available at: [Link]

-

3,4-difluoro-N-methylaniline | C7H7F2N | CID 20097109 - PubChem. Available at: [Link]

-

Supplementary Information Catalytic Hydrogenation of Functionalized Amides Under Basic and Neutral Conditions - Supporting Information. Available at: [Link]

-

Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines - ChemRxiv. Available at: [Link]

- RU1792936C - Method of 3,4-difluoroaniline synthesis - Google Patents.

-

Acetylation of aniline - YouTube. Available at: [Link]

-

Safety Data Sheet: Acetyl chloride - Chemos GmbH & Co.KG. Available at: [Link]

-

Mechanochemically Triggered Deaminative Halogenation of Anilines Mediated by a TEMPO-Driven Radical Manifold - ACS Publications. Available at: [Link]

-

What is the role of pyridine in the acetylations of alcohols? - Reddit. Available at: [Link]

- US1908951A - Method of separating alkyl anilines - Google Patents.

-

NMR Spectra of Anilines | Request PDF - ResearchGate. Available at: [Link]

-

What are the roles of pyridine and DCM in the acylation of an alcohol? - Chemistry Stack Exchange. Available at: [Link]

-

Plausible reaction mechanism for AIBN promoted N‐acylation of anilines... - ResearchGate. Available at: [Link]

-

Selective N-Alkylation of Anilines in Ionic Liquids. | Request PDF - ResearchGate. Available at: [Link]

-

Safety Data Sheet: 3-Acetylpyridine - Carl Roth. Available at: [Link]

-

A Convenient Laboratory Preparation of Acetanilide - Resonance. Available at: [Link]

-